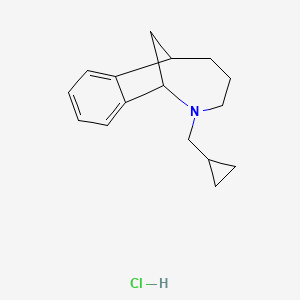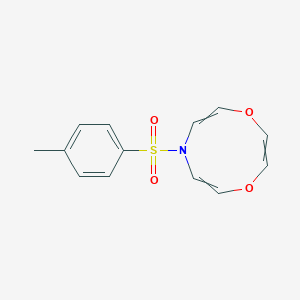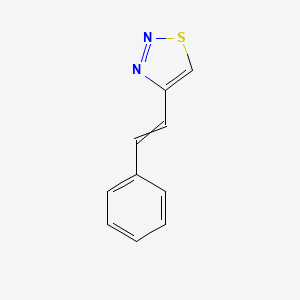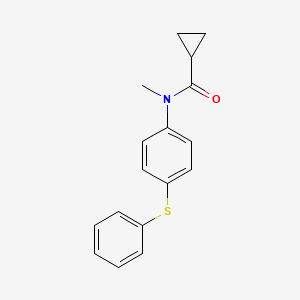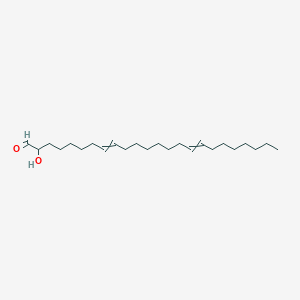![molecular formula C11H16O2 B14433608 4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one CAS No. 75022-93-4](/img/structure/B14433608.png)
4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-8,8-dimethylbicyclo[321]oct-3-en-2-one is a bicyclic organic compound with a unique structure that includes a methoxy group and two methyl groups
Preparation Methods
The synthesis of 4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one can be achieved through several routes. One common method involves the double Michael addition of carbon nucleophiles to cyclic dienones. This reaction proceeds with good yields and allows for control over the stereochemistry of the bridged centers . Industrial production methods may involve similar synthetic routes but optimized for larger scale production and efficiency.
Chemical Reactions Analysis
4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one involves its interaction with specific molecular targets. The methoxy and methyl groups play a role in its binding affinity and reactivity. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.
Comparison with Similar Compounds
Similar compounds to 4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one include other bicyclic compounds like 4,7-Dimethylbicyclo[3.2.1]oct-3-en-6-one These compounds share structural similarities but differ in functional groups, which can lead to different chemical properties and applications The uniqueness of 4-Methoxy-8,8-dimethylbicyclo[32
Properties
CAS No. |
75022-93-4 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
4-methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one |
InChI |
InChI=1S/C11H16O2/c1-11(2)7-4-5-8(11)10(13-3)6-9(7)12/h6-8H,4-5H2,1-3H3 |
InChI Key |
XRVLMZCYOHJWKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1C(=O)C=C2OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


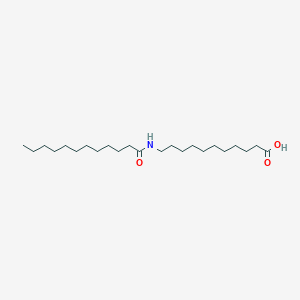


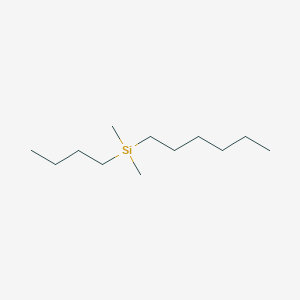
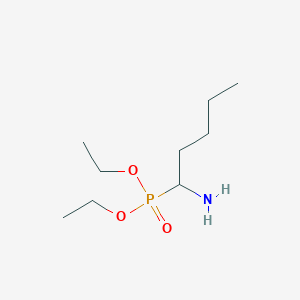
![3-Methyl-2-[(prop-2-en-1-yl)sulfanyl]-1-benzothiophene](/img/structure/B14433556.png)

